4-Methoxy-4-oxobutan-1-aminium chloride

Description

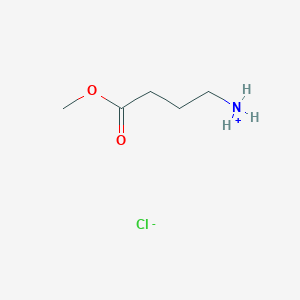

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methoxy-4-oxobutyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPRLVPWACBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3251-07-8 (Parent) | |

| Record name | Butyric acid, 4-amino-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-60-2 | |

| Record name | Methyl 4-aminobutyrate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-amino-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-4-oxobutan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Methoxy 4 Oxobutan 1 Aminium Chloride and Analogues

Strategies for Carbon Chain Construction and Functionalization

The synthesis of 4-Methoxy-4-oxobutan-1-aminium chloride can be approached from several distinct starting materials, each requiring a unique sequence of reactions to build the final molecule. Key strategies involve the manipulation of cyclic precursors, the functionalization of linear dicarboxylic acids, and the use of protected amino nitriles.

Approaches Involving γ-Butyrolactone Ring Opening and Subsequent Functionalization

The five-membered γ-butyrolactone (γ-BL) ring is known for its stability, which makes ring-opening reactions challenging compared to more strained lactones. icm.edu.plgatech.edu However, under specific conditions, the ring can be opened to provide a linear four-carbon backbone that is amenable to further functionalization.

A viable synthetic route begins with the ring-opening polymerization (ROP) of γ-butyrolactone. While historically difficult, recent methods have enabled the ROP of γ-BL under ambient pressure using specific catalysts to produce poly(γ-butyrolactone) (PγBL). nih.gov More direct, non-polymeric ring-opening can be achieved through base-catalyzed hydrolysis or alcoholysis. icm.edu.plrsc.org

For the synthesis of the target compound, a plausible pathway involves:

Methanolysis of γ-Butyrolactone: The lactone ring is opened by reaction with methanol (B129727), typically under acidic or basic catalysis, to yield methyl 4-hydroxybutanoate (B1227057).

Activation of the Hydroxyl Group: The terminal hydroxyl group of methyl 4-hydroxybutanoate is a poor leaving group and must be converted into a more reactive functional group. This is commonly achieved by tosylation (using p-toluenesulfonyl chloride) or by conversion to an alkyl halide (e.g., using thionyl chloride or phosphorus tribromide).

Amination: The resulting ester with a terminal leaving group undergoes a nucleophilic substitution reaction with ammonia (B1221849). This displacement reaction, a variation of the Gabriel synthesis or direct alkylation, forms the primary amine. researchgate.net

Salt Formation: The final step involves treating the amino ester with hydrochloric acid to protonate the primary amine, yielding this compound.

The stability of the γ-butyrolactone ring often favors the closed-ring state, which can present a challenge for these synthetic strategies. gatech.edu

Esterification and Amination Pathways for Aminium Salt Formation

Alternative pathways to the target aminium salt begin with linear precursors, such as succinic acid or 4-aminobutanoic acid (GABA), thereby avoiding the challenging lactone ring-opening step.

One common method is the direct esterification of ammonium (B1175870) salts of carboxylic acids. This process involves reacting the ammonium salt with an alcohol and removing the resulting ammonia from the reaction mixture. google.com

A more controlled, stepwise approach can be detailed as follows:

Mono-esterification of a Dicarboxylic Acid: Succinic acid can be converted to its monomethyl ester, methyl hydrogen succinate (B1194679). This can be accomplished by reacting succinic anhydride (B1165640) with methanol.

Conversion of Carboxylic Acid to Amine: The remaining carboxylic acid group can be converted into a primary amine with the loss of one carbon atom through rearrangements like the Hofmann or Curtius rearrangement. openstax.org The Hofmann rearrangement utilizes a primary amide treated with bromine and a base, while the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate. openstax.orgresearchgate.net

Final Salt Formation: The resulting amino ester is then treated with hydrochloric acid to form the desired aminium salt.

Alternatively, one can start from an amino acid:

Protection and Esterification: Starting with 4-aminobutanoic acid (GABA), the amine functionality is first protected to prevent side reactions. The carboxylic acid is then esterified with methanol under acidic conditions.

Deprotection and Salt Formation: The protecting group is removed, and the free amine is subsequently protonated with HCl to yield the final product.

Utilization of N-Boc-amino nitriles in Related Aminium Salt Synthesis

The use of N-protected amino nitriles offers another, albeit more complex, synthetic route. The nitrile group serves as a precursor to the carboxylic acid functionality. N-Boc-protected amino nitriles can be synthesized from the corresponding N-Boc-amino acids. researchgate.net The synthesis of nitriles can also be achieved through the dehydration of primary amides. acs.org

A potential synthetic sequence using this strategy is:

Synthesis of a Protected Amino Nitrile: An appropriate starting material, such as N-Boc-4-aminobutanenitrile, is required. This can be prepared from a corresponding aldehyde or through other established methods for nitrile synthesis. acs.orgorganic-chemistry.org

Hydrolysis of the Nitrile: The nitrile group is hydrolyzed under acidic or basic conditions to form the corresponding N-Boc-4-aminobutanoic acid. masterorganicchemistry.com

Esterification: The carboxylic acid is then esterified to yield methyl N-Boc-4-aminobutanoate.

Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The use of HCl in this step directly affords the final product, this compound.

| Step | Reaction | Starting Material | Product |

| 1 | Nitrile Hydrolysis | N-Boc-4-aminobutanenitrile | N-Boc-4-aminobutanoic acid |

| 2 | Esterification | N-Boc-4-aminobutanoic acid | Methyl N-Boc-4-aminobutanoate |

| 3 | Deprotection/Salt Formation | Methyl N-Boc-4-aminobutanoate | This compound |

This interactive table summarizes a potential synthetic route using an N-Boc-amino nitrile precursor.

Synthesis from Carboxylic Acid Derivatives and Amine Precursors

The most direct syntheses often involve the coupling of carboxylic acid derivatives with amine precursors. These methods are fundamental in organic synthesis for creating C-N bonds. acs.org

A highly efficient route involves the SN2 reaction of an alkyl halide with an amine source:

Preparation of Methyl 4-halobutanoate: A suitable starting material is an ester of 4-halobutanoic acid, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate. These can be prepared from γ-butyrolactone by ring-opening with the corresponding hydrogen halide in methanol.

Nucleophilic Substitution: The halo-ester is treated with a large excess of ammonia. The ammonia acts as a nucleophile, displacing the halide to form methyl 4-aminobutanoate. openstax.org Using a large excess of ammonia helps to minimize the formation of polyalkylated byproducts. researchgate.net

Aminium Salt Formation: The resulting amino ester is isolated and then treated with a solution of hydrogen chloride to produce this compound.

Amides can also serve as precursors to amines through reduction. However, for this specific target molecule, methods that convert a carboxylic acid derivative into an amine, such as the Hofmann or Curtius rearrangements, are more direct as they avoid an extra reduction step. openstax.org

Targeted Synthesis of Specific Derivatives

Building upon the foundational strategies for primary aminium salts, methods can be adapted to synthesize more complex derivatives, such as quaternary aminium salts.

Preparation of Quaternary Aminium Derivatives (e.g., 4-Methoxy-N,N,N-trimethyl-4-oxobutan-1-aminium Chloride)

The synthesis of the quaternary aminium salt, 4-methoxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloride (CAS No. 13254-33-6), follows a direct and efficient pathway involving quaternization of a tertiary amine. sinfoobiotech.com4008081911.com

A primary method for its preparation is the exhaustive methylation of a primary amine precursor or the direct alkylation of trimethylamine (B31210):

Starting Material: The synthesis begins with methyl 4-halobutanoate, such as methyl 4-chlorobutanoate.

Quaternization Reaction: The methyl 4-chlorobutanoate is reacted with trimethylamine (N(CH₃)₃). In this SN2 reaction, the nitrogen atom of the trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Product Formation: The product is the quaternary ammonium salt, 4-methoxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloride. The chloride ion that was displaced becomes the counter-ion for the positively charged quaternary ammonium center.

This reaction is typically carried out in a suitable solvent and provides a direct route to the target quaternary ammonium compound.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| Methyl 4-chlorobutanoate | Trimethylamine | 4-Methoxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloride | Nucleophilic Substitution (Quaternization) |

This interactive table outlines the direct synthesis of the quaternary aminium derivative.

Synthesis of Chiral this compound Analogues

The introduction of chirality into analogues of this compound is crucial for studying their interactions with biological systems, as the stereochemistry of a molecule often dictates its pharmacological activity. bohrium.com A variety of stereoselective synthetic methods have been developed to produce enantiomerically enriched γ-amino esters.

One prominent strategy is the use of asymmetric Michael additions to α,β-unsaturated carbonyl compounds. bohrium.comnih.gov This approach allows for the stereocontrolled formation of the carbon skeleton. For instance, organocatalysts, such as chiral prolinol derivatives, have been employed to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, which can then be converted to the corresponding chiral γ-nitroesters. nih.gov These intermediates are subsequently reduced and esterified to yield the desired chiral γ-amino esters.

Another powerful technique involves the stereoselective alkylation of amino acid derivatives . acs.org Dual catalysis systems, combining a palladium catalyst with a copper catalyst, have been successfully used for the asymmetric α-allylation of Schiff bases derived from amino acids. This method allows for the site-specific and stereoselective introduction of substituents, leading to a diverse range of non-coded α,α-dialkyl α-amino acids with excellent enantioselectivities. acs.org

Furthermore, hydrogen-borrowing catalysis has emerged as an efficient method for the C-C bond formation in the synthesis of chiral γ-aminobutyric acids. nih.gov This approach utilizes enantiopure 1,2-amino alcohols, derived from natural amino acids, which undergo alkylation with an aryl ketone in the presence of an iridium catalyst. A key advantage of this method is the preservation of the original stereocenter. The protecting groups can then be cleaved to afford the final enantioenriched γ-aminobutyric acid products as their hydrochloride salts. nih.gov

The table below summarizes some of the methodologies used for the synthesis of chiral GABA analogues.

| Methodology | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Michael Addition | Chiral Prolinol Derivatives | Enantioselective formation of γ-nitroesters | nih.gov |

| Stereoselective Alkylation | Pd/Cu Dual Catalysis | Site-specific and stereoselective α-allylation | acs.org |

| Hydrogen-Borrowing Catalysis | Iridium Catalyst | Preservation of stereochemistry from chiral 1,2-amino alcohols | nih.gov |

| Aldolase-Transaminase Cascades | Bi-enzymatic System | High stereoselectivity and atom economy | rsc.org |

Derivatization through Alkylation and Acylation Reactions

The primary amine functionality of this compound serves as a versatile handle for further derivatization through alkylation and acylation reactions, enabling the synthesis of a wide array of analogues with modified properties.

N-Alkylation is commonly achieved through reductive amination. researchgate.netchimia.ch This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation. researchgate.net This method is highly versatile, tolerating a wide range of functional groups on both the amino ester and the carbonyl compound. researchgate.netchimia.ch An automated parallel synthesis approach has been developed for the reductive alkylation of α-amino methyl esters, allowing for the efficient generation of libraries of N-alkylated derivatives in gram quantities. researchgate.net

N-Acylation is another fundamental derivatization strategy, typically involving the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride. google.comresearchgate.net For example, the N-acetyl derivative of a GABA analogue has been prepared using acetic anhydride in pyridine. google.com The N-acylation of amino acids is a cornerstone of peptide synthesis and has been extensively studied. researchgate.net A vast number of coupling reagents have been developed to facilitate this reaction, ensuring high yields and minimizing side reactions. researchgate.net The resulting N-acyl amino acid esters are an important class of compounds, with some endogenous N-acyl neurotransmitter conjugates playing roles as neuromodulators. nih.gov

The following table provides examples of derivatization reactions for amino esters.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₄ | N-Alkyl Amino Ester | researchgate.netchimia.ch |

| N-Acylation | Acyl Chloride/Anhydride | N-Acyl Amino Ester | google.comresearchgate.net |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonyl Amino Ester | chimia.ch |

Advanced Synthetic Techniques and Reaction Conditions

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in developing a robust and efficient synthetic route. For the synthesis of this compound, which is typically prepared via Fischer esterification of γ-aminobutyric acid with methanol in the presence of an acid catalyst, several parameters can be fine-tuned to maximize yield and purity. prepchem.com

A systematic approach to optimization involves varying one parameter at a time while keeping others constant. Key parameters to consider include:

Catalyst: The choice and loading of the acid catalyst (e.g., HCl, H₂SO₄) can significantly impact the reaction rate and equilibrium position.

Solvent: While methanol serves as both a reagent and a solvent, the use of co-solvents could be explored in analogous reactions to improve solubility or facilitate product isolation.

Temperature: The reaction is typically run at reflux to drive the esterification forward. prepchem.com Optimizing the temperature can help to minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion without significant product degradation.

An example of reaction optimization for a different multi-component reaction highlights the importance of screening various bases and solvents to improve product yield. nih.gov In this particular study, triethylamine (B128534) as a base in toluene (B28343) under reflux was identified as the optimal condition. nih.gov Such principles of systematic screening can be applied to enhance the synthesis of this compound and its derivatives.

The following table illustrates a hypothetical optimization study for the Fischer esterification of GABA.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HCl (gas) | 65 | 12 | 85 |

| 2 | H₂SO₄ (conc.) | 65 | 12 | 80 |

| 3 | HCl (gas) | 25 | 24 | 60 |

| 4 | HCl (gas) | 65 | 17 | >95 prepchem.com |

Stereoselective and Regioselective Synthetic Approaches

As discussed in section 2.2.2, controlling the three-dimensional arrangement of atoms (stereoselectivity) is paramount when synthesizing chiral molecules. In addition to stereoselectivity, regioselectivity , the control of which position in a molecule reacts, is also a critical consideration in the synthesis of complex analogues.

Stereoselective approaches often rely on the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over another. nih.govacs.org For example, phase-transfer catalysis using chiral catalysts has been effectively employed for the stereoselective synthesis of α-amino acids. acs.org Similarly, enzymatic methods, such as the use of aldolase-transaminase cascades, offer excellent stereocontrol for the synthesis of γ-hydroxy-α-amino acids. rsc.org

Regioselective synthesis becomes important when a molecule has multiple reactive sites. For instance, in the derivatization of a more complex analogue of this compound, it might be necessary to selectively alkylate or acylate a specific amine or hydroxyl group. This can be achieved through the use of protecting groups to temporarily block certain reactive sites, directing the reaction to the desired position. The choice of protecting group and the reaction conditions are crucial for achieving high regioselectivity.

Recent advances have also focused on dual catalysis systems that can control both stereoselectivity and regioselectivity simultaneously. For example, a palladium/copper dual catalysis system has been developed for the site-specific and stereoselective allylic alkylation of amino acids and small peptides. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 4 Oxobutan 1 Aminium Chloride

Transformations Involving the Aminium Center

The aminium group, being the protonated form of a primary amine, is central to the reactivity of this molecule. Its behavior is largely dictated by the equilibrium between the protonated and the free amine form, methyl 4-aminobutanoate.

Nucleophilic Substitution Reactions

While the aminium cation itself is not nucleophilic, the deprotonated primary amine is a potent nucleophile. In the presence of a base, which can be an external reagent or another molecule of the amine, the equilibrium shifts towards the free amine, enabling it to participate in nucleophilic substitution reactions. These reactions typically follow an SN2 mechanism, where the nitrogen atom attacks an electrophilic carbon, displacing a leaving group. nih.govresearchgate.netrsc.org

The general scheme for the nucleophilic substitution involving the free amine form is as follows:

Step 1: Deprotonation CH₃OOC(CH₂)₃NH₃⁺ + B ⇌ CH₃OOC(CH₂)₃NH₂ + BH⁺ (where B is a base)

Step 2: Nucleophilic Attack CH₃OOC(CH₂)₃NH₂ + R-X → [CH₃OOC(CH₂)₃NH₂-R]⁺ + X⁻ (where R-X is an alkyl halide)

The reactivity in these substitutions is influenced by the nature of the alkylating agent and the reaction conditions.

Quaternization and Amine Alkylation Pathways

Primary amines, such as the free amine form of 4-Methoxy-4-oxobutan-1-aminium chloride, can undergo successive alkylations to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. acs.orgresearchgate.netstackexchange.com This process, often termed exhaustive alkylation, occurs because each subsequent alkylation tends to increase the nucleophilicity of the resulting amine, making it more reactive than the previous one. acs.orgwalisongo.ac.id

The stepwise alkylation can be represented as:

Primary to Secondary: CH₃OOC(CH₂)₃NH₂ + R-X → [CH₃OOC(CH₂)₃NH(R)]⁺ + X⁻

Secondary to Tertiary: CH₃OOC(CH₂)₃NH(R) + R-X → [CH₃OOC(CH₂)₃N(R)₂]⁺ + X⁻

Tertiary to Quaternary: CH₃OOC(CH₂)₃N(R)₂ + R-X → [CH₃OOC(CH₂)₃N(R)₃]⁺ + X⁻

To control the degree of alkylation and favor the formation of a specific amine, reaction conditions such as the stoichiometry of the reactants must be carefully managed. nih.gov Using a large excess of the primary amine can favor mono-alkylation. nih.gov

| Alkylation Stage | Product Type | General Structure |

| Mono-alkylation | Secondary Amine Salt | [CH₃OOC(CH₂)₃NH₂R]⁺X⁻ |

| Di-alkylation | Tertiary Amine Salt | [CH₃OOC(CH₂)₃NHR₂]⁺X⁻ |

| Tri-alkylation | Quaternary Ammonium Salt | [CH₃OOC(CH₂)₃NR₃]⁺X⁻ |

Reactivity of the Ester and Carbonyl Moieties

The methyl ester group is another key reactive site in this compound, susceptible to hydrolysis, reduction, and other transformations.

Hydrolytic Stability and Ester Cleavage Mechanisms

Methyl esters can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The stability of the ester is pH-dependent. researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. testbook.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

Studies on homologous esters have shown that methyl esters generally exhibit higher hydrolytic stability compared to larger alkyl esters in certain biological media. acs.org

| Hydrolysis Condition | Key Mechanistic Step | Product |

| Acidic (e.g., H₃O⁺) | Protonation of carbonyl oxygen | 4-Carboxybutan-1-aminium chloride + Methanol (B129727) |

| Basic (e.g., NaOH) | Nucleophilic attack by OH⁻ | Sodium 4-aminobutanoate + Methanol |

Reductive Transformations of the Ester Group

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. wikipedia.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for ester reduction unless activated by additives such as cerium(III) chloride. acs.orgnih.gov

More recent methods have demonstrated the complete reduction of aliphatic esters to the corresponding hydrocarbon (in this case, a methyl group) using reagents like triethylsilane in the presence of a Lewis acid catalyst. rsc.orgnih.gov

| Reducing Agent | Product |

| LiAlH₄ | 5-Amino-1-pentanol |

| NaBH₄/CeCl₃ | 5-Amino-1-pentanol |

| HSiEt₃/B(C₆F₅)₃ | 4-Methylbutan-1-amine |

Oxidative Reactions of the Butane (B89635) Backbone and Methoxy (B1213986) Group

The aliphatic butane backbone and the methoxy group are generally stable to oxidation under mild conditions. However, under more forcing conditions or with specific catalysts, oxidation can occur.

Butane Backbone: The C-H bonds of the butane chain can be oxidized. The site of oxidation is influenced by factors such as bond strength and steric accessibility. acs.org In the presence of suitable catalysts, selective hydroxylation of aliphatic C-H bonds can be achieved. walisongo.ac.idacs.org For a simple butane chain, oxidation can lead to a mixture of alcohols, ketones, and carboxylic acids.

Methoxy Group: The methoxy group, as part of an aliphatic ester, is relatively inert to oxidation. However, strong oxidizing agents can potentially lead to cleavage. rsc.org In some contexts, the methyl group of an ether can be oxidized to a ketone or an ester. rsc.org The oxidation of the methoxy group in this specific compound is not well-documented, but general principles suggest it would require potent oxidizing systems.

Due to the presence of the amine functionality, oxidative conditions must be chosen carefully to avoid undesired side reactions at the nitrogen atom. nih.gov

| Functional Group | Potential Oxidation Product(s) |

| Butane Backbone (C-H) | Alcohols, Ketones, Carboxylic Acids |

| Methoxy Group (-OCH₃) | Formaldehyde, Formate |

Elucidation of Reaction Mechanisms

The mechanistic understanding of chemical transformations involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Research into its reaction pathways has explored radical, ionic, and catalyzed processes, providing insights into the intermediates and transition states that govern its reactivity.

Studies on Radical Reaction Pathways

While direct studies on this compound are not extensively documented, the reactivity of aminium salts and related structures provides a framework for understanding its potential radical reaction pathways. Aminium radical cations are recognized as valuable electrophilic aminating species. nih.gov Their generation can be achieved through single-electron oxidation of the corresponding amine. acs.org

One common method for generating aminium radicals is through photoredox catalysis. acs.orgulb.ac.be For instance, iridium-based photocatalysts have been shown to activate stable ammonium salts, which are typically difficult to reduce, to form corresponding radicals. ulb.ac.be This activation of strong carbon-nitrogen bonds allows for subsequent reactions such as hydrodeamination and radical couplings. ulb.ac.be The photolysis of certain ammonium salts can also lead to the formation of radical species. For example, while some phenacylammonium salts are stable to irradiation in aqueous solution, they can be photolyzed in a propan-2-ol–water mixture, suggesting solvent-dependent radical generation. nih.govrsc.org

Once formed, the aminium radical of this compound could, in principle, undergo several reactions. These electrophilic radicals are known to add to nucleophilic alkenes and arenes. nih.gov The rate of addition is influenced by the electronic properties of the reaction partner. nih.gov In the context of the subject compound, intramolecular radical cyclization could also be a potential pathway, although this is more commonly observed in systems designed for such transformations. acs.org

The degradation of quaternary ammonium cations can also be induced by radical species. nih.gov For instance, the reaction of benzylic-type quaternary ammonium compounds with hydroxyl radicals (HO•), generated via pulse radiolysis of water, leads to the formation of both oxidizing and reducing radical intermediates. nih.gov This suggests that under oxidative conditions, the aminium group of this compound could be susceptible to radical-induced degradation pathways.

Investigation of Intermediates and Transition States

The investigation of intermediates and transition states in reactions of this compound can be inferred from studies on analogous amino acid esters. Two fundamental reactions of esters are hydrolysis and aminolysis, both of which proceed through tetrahedral intermediates. nih.govchemistrysteps.com

In the hydrolysis of an ester, a water molecule or hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. nih.govchemistrysteps.com The stability and subsequent breakdown of this intermediate determine the reaction outcome. Kinetic isotope effect studies on the hydrolysis of a peptidyl-tRNA mimic revealed a nearly tetrahedral transition state. nih.gov Specifically, a large kinetic isotope effect for the carbonyl oxygen-18 substitution is indicative of the significant change in bond order from a double bond to a single bond in the transition state. nih.gov Similarly, an inverse kinetic isotope effect observed for deuterium (B1214612) substitution at the α-carbon is consistent with the formation of a tetrahedral transition state due to the loss of hyperconjugation. nih.gov

For the aminolysis of esters, where an amine is the nucleophile, a similar tetrahedral intermediate is formed. chemistrysteps.comacs.org The reaction mechanism can involve a zwitterionic tetrahedral intermediate, which can then collapse to form the amide product and release the alcohol. nih.gov The nature of the transition state in aminolysis can vary. For example, in the aminolysis of phenyl acetates, the structure of the transition state is influenced by the nature of the attacking amine. acs.org

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the intricate details of reaction mechanisms involving amino acid derivatives. For instance, in palladium-catalyzed C(sp³)–H activation, an amino acid co-catalyst can form an imine–acid intermediate with a carbonyl substrate, which then coordinates with the palladium catalyst to initiate the catalytic cycle. acs.org Such studies provide detailed energy profiles, identifying transition states and intermediates along the reaction coordinate.

The following table summarizes key characteristics of intermediates and transition states in related ester reactions:

| Reaction Type | Key Intermediate | Transition State Characteristics | Method of Investigation |

| Ester Hydrolysis | Tetrahedral Intermediate | Nearly tetrahedral geometry, significant C-O bond cleavage in the leaving group. | Kinetic Isotope Effects nih.gov |

| Ester Aminolysis | Zwitterionic Tetrahedral Intermediate | Varies with nucleophile and substrate; can be early or late. | Kinetic Studies, Hammett Plots acs.org |

| Pd-Catalyzed C-H Activation | Imine-acid Intermediate, Pd(II) and Pd(IV) complexes | Characterized by specific bond activations and formations (e.g., C-H activation, reductive elimination). | DFT Calculations acs.org |

Role of Catalysis in Specific Transformations (e.g., Palladium-catalyzed couplings for aryl-aryl bonds related to methoxy-substituted compounds)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and such catalysis is highly relevant to potential transformations of this compound and related methoxy-substituted compounds. nih.govnih.govyoutube.com These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. youtube.com

While direct C-N bond formation via Buchwald-Hartwig amination is a cornerstone of palladium catalysis, the functional groups present in this compound open up possibilities for other transformations. nih.govresearchgate.net For example, the ester group could potentially be targeted. Non-decarbonylative Suzuki-Miyaura reactions of phenyl ester derivatives of aspartic acid have been developed to form aryl-amino ketones. nih.gov This demonstrates that the carboxylic acid functionality of an amino acid, when converted to a suitable ester, can participate in palladium-catalyzed cross-coupling. nih.gov

The methoxy group itself is generally considered a spectator ligand in many cross-coupling reactions. However, palladium-catalyzed C-H activation at methoxy groups has been reported, leading to cross-coupling reactions for the synthesis of complex molecules like substituted benzo[b]furans. thieme-connect.com This indicates that under specific catalytic conditions, even seemingly inert groups can be functionalized.

In the context of forming aryl-aryl bonds, the Suzuki-Miyaura, Negishi, and Stille reactions are prominent examples of palladium-catalyzed cross-couplings. nih.gov These reactions couple an organometallic reagent with an organic halide or pseudohalide. For instance, arylboronic acids are widely used in Suzuki-Miyaura couplings due to their stability and low toxicity. nih.govnih.gov The efficiency of these reactions is highly dependent on the choice of ligand, base, and solvent. nih.gov The development of specialized ligands, such as bulky, electron-rich phosphines, has been crucial for achieving high yields and broad substrate scope, including the coupling of amino acid esters with aryl chlorides. researchgate.net

The following table provides an overview of relevant palladium-catalyzed coupling reactions and their key features:

| Reaction Name | Coupling Partners | Key Catalyst/Ligand Features | Relevance to Methoxy-Substituted Compounds |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide/Triflate | Pd(0) catalyst, often with phosphine (B1218219) ligands (e.g., PPh₃, BrettPhos). nih.govacs.org | Widely used for aryl-aryl bond formation; tolerant of various functional groups including methoxy substituents. nih.govnih.gov |

| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | Pd(0) or Pd(II) precatalyst with bulky, electron-rich phosphine ligands (e.g., Xantphos). researchgate.netnih.gov | Direct formation of C-N bonds, applicable to amino acid esters. researchgate.net |

| Negishi Coupling | Organozinc compound + Organic Halide/Triflate | Pd(0) catalyst, often with dppf ligand. nih.gov | Mild conditions and high functional group tolerance. nih.gov |

| C-H Activation/Coupling | Arene (with C-H bond) + Coupling Partner | Pd(II) catalyst, often with a directing group or specific ligand. acs.orgthieme-connect.com | Can enable direct functionalization, including at methoxy groups under certain conditions. thieme-connect.com |

These catalytic methods underscore the potential for converting a relatively simple molecule like this compound into more complex structures through the selective formation of new chemical bonds.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methoxy 4 Oxobutan 1 Aminium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methoxy-4-oxobutan-1-aminium chloride in a suitable solvent, such as D₂O, is expected to exhibit distinct signals corresponding to the different sets of protons.

The protons of the methoxy (B1213986) group (-OCH₃) are anticipated to appear as a sharp singlet, being chemically equivalent and without adjacent protons to cause splitting. The methylene (B1212753) protons of the butanaminium chain (-CH₂-CH₂-CH₂-) will present as multiplets due to spin-spin coupling with their neighbors. The protons on the carbon adjacent to the positively charged aminium group (-CH₂-NH₃⁺) are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the other methylene protons. Conversely, the protons on the carbon adjacent to the ester carbonyl group (-CH₂-C=O) will also be downfield, but likely to a lesser extent than those near the aminium group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -C(=O)-CH₂- | ~2.6 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | ~2.0 | Multiplet (Quintet) | 2H |

| -CH₂-NH₃⁺ | ~3.0 | Triplet | 2H |

Note: Predicted values are based on data from structurally similar compounds and may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the highest chemical shift value (170-180 ppm). The carbon of the methoxy group will be found in the typical range for such functionalities (~50-60 ppm). The methylene carbons of the butanaminium chain will have distinct chemical shifts influenced by their proximity to the electron-withdrawing ester and aminium groups. The carbon atom directly bonded to the aminium group will be deshielded compared to the other methylene carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C=O | ~175 |

| -OCH₃ | ~52 |

| -C(=O)-CH₂- | ~30 |

| -CH₂-CH₂-CH₂- | ~22 |

| -CH₂-NH₃⁺ | ~39 |

Note: Predicted values are based on data from structurally similar compounds like mono-methyl succinate (B1194679) and may vary depending on experimental conditions. sinfoobiotech.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the butanaminium chain, confirming their connectivity. For instance, the protons at the C2 position would show a correlation with the protons at the C3 position, and the C3 protons would correlate with the C4 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. For example, the singlet at ~3.7 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~52 ppm in the ¹³C NMR spectrum, confirming them as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. Key HMBC correlations would be expected between the methoxy protons and the carbonyl carbon, and between the methylene protons and adjacent carbons in the chain, as well as the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode, the compound is expected to be detected as its intact cation [M]⁺, which corresponds to the aminium ion itself. The molecular weight of the cation (C₅H₁₂NO₂⁺) is 118.08 g/mol . The mass spectrum would therefore show a prominent peak at an m/z (mass-to-charge ratio) of 118.08.

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 118.08) would induce fragmentation, providing valuable structural information. Predicted fragmentation pathways include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, resulting in a fragment ion at m/z 86.04.

Loss of water (H₂O): From the aminium end of the molecule, leading to a fragment at m/z 100.07.

Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Identity of Fragment |

| 118.08 | [M]⁺ (Parent Ion) |

| 100.07 | [M - H₂O]⁺ |

| 86.04 | [M - CH₃OH]⁺ |

Note: Fragmentation is predicted based on general principles of mass spectrometry for similar functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC-MS is generally not a suitable method for the analysis of ionic and non-volatile compounds like this compound. The high temperatures required for vaporization in the GC inlet would likely cause the compound to decompose rather than elute as an intact molecule. Derivatization to a more volatile form would be necessary for GC-MS analysis, but this falls outside the scope of analyzing the compound in its native state.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. These techniques are instrumental in identifying functional groups and understanding intermolecular interactions, such as hydrogen bonding.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups.

For this compound, the key functional groups are the aminium group (-NH3+), the ester group (C=O, C-O), and the aliphatic hydrocarbon chain (-CH2-). While a specific, detailed experimental FTIR data table for this compound is not publicly available in the cited literature, a commercially available spectrum has been noted to conform to its known structure. nih.govthermofisher.com Based on the established characteristic vibrational frequencies of its constituent functional groups, a theoretical FTIR spectrum can be predicted.

The presence of the aminium group (-NH3+) would be characterized by broad and strong absorption bands in the region of 3200-2800 cm⁻¹, arising from N-H stretching vibrations. These bands are typically broadened due to extensive hydrogen bonding with the chloride anion. Asymmetric and symmetric bending vibrations of the -NH3+ group are expected to appear around 1600-1500 cm⁻¹.

The ester functional group will exhibit a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the 1750-1730 cm⁻¹ range. The C-O stretching vibrations of the ester would result in two distinct bands, an asymmetric stretch around 1250-1150 cm⁻¹ and a symmetric stretch near 1150-1000 cm⁻¹.

The aliphatic methylene (-CH2-) groups of the butanoyl chain would be identified by their characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 2960-2850 cm⁻¹ region. The scissoring (bending) vibration of the CH2 groups typically appears around 1470-1450 cm⁻¹.

Table 1: Predicted FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3200-2800 | N-H stretching | Aminium (-NH3+) | Strong, Broad |

| ~2960-2850 | C-H stretching | Aliphatic (-CH2-) | Medium |

| ~1740 | C=O stretching | Ester | Strong, Sharp |

| ~1600-1500 | N-H bending | Aminium (-NH3+) | Medium-Strong |

| ~1460 | C-H bending (scissoring) | Aliphatic (-CH2-) | Medium |

| ~1200 | C-O stretching (asymmetric) | Ester | Strong |

| ~1050 | C-O stretching (symmetric) | Ester | Medium |

Note: This table is based on theoretical values and characteristic frequencies for the respective functional groups. Precise peak positions and intensities would require experimental data.

Raman spectroscopy is a complementary vibrational spectroscopic technique that relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

The C-H stretching vibrations of the methylene groups in the alkyl chain would be prominent in the 3000-2800 cm⁻¹ region. The C=O stretching of the ester group, while strong in the IR, would likely show a weaker band in the Raman spectrum around 1740 cm⁻¹. The C-C backbone stretching vibrations, expected in the 1200-800 cm⁻¹ range, are typically strong and well-defined in Raman spectra, providing information about the conformation of the alkyl chain.

The interaction between the aminium cation and the chloride anion via hydrogen bonds would also influence the Raman spectrum, potentially affecting the N-H vibrational modes. However, without experimental data, a detailed analysis of these interactions remains speculative.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Crystal Packing

A comprehensive search of crystallographic databases reveals that a single-crystal X-ray diffraction structure for this compound has not been reported in the accessible literature. However, the crystal structure of a closely related compound, glycine (B1666218) methyl ester hydrochloride (C₃H₈NO₂⁺·Cl⁻), has been determined and provides a basis for understanding the likely solid-state interactions in the target compound. nih.gov

In the crystal structure of glycine methyl ester hydrochloride, the primary intermolecular forces are strong, directional N⁺-H···Cl⁻ hydrogen bonds. nih.gov These interactions link the aminium cations and chloride anions into supramolecular tapes. It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, with the three protons of the aminium group forming hydrogen bonds with adjacent chloride ions. This would create a robust network that stabilizes the crystal lattice.

Table 2: Anticipated Crystallographic Parameters for this compound (based on analogy with Glycine Methyl Ester Hydrochloride nih.gov)

| Parameter | Anticipated Value/System | Rationale |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for simple organic salts. |

| Space Group | Centrosymmetric or Non-centrosymmetric | Dependent on the chirality and packing symmetry. |

| Key Intermolecular Interactions | N⁺-H···Cl⁻ hydrogen bonds | Primary interaction between the cation and anion. |

| C-H···O interactions | Possible weak interactions involving the ester carbonyl. | |

| van der Waals forces | Significant due to the aliphatic chain. |

Note: This table presents anticipated features based on chemical intuition and data from an analogous structure. The actual crystallographic data can only be determined through experimental X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies on 4 Methoxy 4 Oxobutan 1 Aminium Chloride

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is instrumental in predicting molecular properties and reactivity by calculating the electron density. For a molecule like 4-Methoxy-4-oxobutan-1-aminium chloride, DFT calculations would be foundational to understanding its behavior at a molecular level.

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for predicting chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.in

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. In this compound, the MEP would highlight the electron-rich areas, such as the oxygen atoms of the ester group, and the electron-deficient areas, particularly the aminium group (-NH3+). This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Predicted Frontier Orbital Properties from DFT Analysis (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available.)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 8.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations due to the rotation around single bonds. An energetic analysis using DFT can identify the most stable conformers by calculating their relative energies. For this compound, rotations around the C-C bonds of the butane (B89635) chain would lead to various staggered and eclipsed conformations. Computational studies on GABA have similarly explored its conformational landscape to find the lowest energy structures, which are critical for its biological activity. niscpr.res.in

By mapping the potential energy surface (PES), researchers can identify all local minima (stable conformers) and the transition states that connect them. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape in a more dynamic way than static DFT calculations and for understanding the crucial role of the solvent. researchgate.net For an ionic compound like this compound, which is typically used in an aqueous environment, solvent effects are paramount.

MD simulations would model the interactions between the aminium chloride salt and surrounding water molecules. These simulations can reveal the structure of the hydration shell, showing how water molecules orient themselves around the charged aminium group and the polar ester group. This provides insights into its solubility and how the solvent mediates its conformational preferences. Studies on GABA and its analogs have used MD simulations to understand their structural properties and interactions within a solvent, which is crucial for their function at biological receptors. nih.govresearchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Kinetic Parameters

Quantum chemical calculations, particularly using DFT, are essential for elucidating the step-by-step pathways of chemical reactions and for determining their rates.

For any chemical reaction, such as the hydrolysis of the ester group in this compound to release GABA, the molecule must pass through a high-energy transition state (TS). Quantum chemical calculations can precisely locate the geometry of this TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier. This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

For the hydrolysis of the methyl ester, calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the final release of methanol (B129727). This mechanistic insight is fundamental to understanding its behavior as a pro-drug for GABA. nih.gov

Table 2: Illustrative Kinetic Parameters for Ester Hydrolysis (Note: This data is hypothetical and serves to illustrate the output of quantum chemical calculations for a reaction mechanism.)

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -15.8 |

| Key Interatomic Distance (Å) | C-OCH3: 1.35 | C-OH2: 1.80 | C-OH: 1.34 |

| Description | Ester + Water | Tetrahedral Intermediate Formation | Carboxylic Acid + Methanol |

Quantum chemical calculations can predict various spectroscopic properties, which are essential for the experimental characterization of a compound. By calculating vibrational frequencies, one can simulate the infrared (IR) spectrum. This allows for the assignment of specific peaks in an experimental spectrum to the vibrations of particular bonds or functional groups (e.g., the C=O stretch of the ester, the N-H bends of the aminium group).

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of the molecule. The calculated spectroscopic parameters serve as a powerful tool for validating the synthesis of this compound and confirming its structure.

Computational Design and Optimization of Related Compounds

The computational design and optimization of compounds structurally related to this compound represent a significant area of research in medicinal chemistry and materials science. By employing a variety of computational techniques, researchers can predict the properties of novel molecules, refine their structures to enhance desired activities, and understand the intricate relationships between molecular structure and function. This section explores the strategies and findings from computational studies focused on the design and optimization of derivatives and analogs of this compound.

The core structure of this compound, which features a linear four-carbon backbone with a methoxycarbonyl group at one end and an ammonium (B1175870) group at the other, serves as a versatile scaffold for modification. Computational approaches, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations, are instrumental in guiding the rational design of new compounds with tailored properties.

Research into related structures, such as 4-oxobutanamide (B1628950) derivatives, has demonstrated the power of computational methods in identifying promising drug candidates. In one study, a series of novel 4-oxobutanamide derivatives were designed and synthesized with the goal of developing potent antitumor agents. nih.gov Computational predictions of their physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles suggested that these derivatives possessed favorable drug-like characteristics. nih.gov This pre-screening process is crucial for prioritizing synthetic efforts on compounds with the highest probability of success.

Furthermore, structure-activity relationship (SAR) studies on related molecules provide valuable insights for the design of new analogs. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, computational and experimental work elucidated key structural features necessary for potent inhibition of the presynaptic choline (B1196258) transporter. nih.gov It was discovered that benzylic heteroaromatic amide moieties were among the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains. nih.gov This type of detailed SAR data, often rationalized through molecular modeling, is invaluable for the iterative process of lead optimization.

The following table summarizes the findings from a study on 4-oxobutanamide derivatives, highlighting the impact of different substituents on their antiproliferative activity against various cancer cell lines.

| Compound ID | R1 Group | R2 Group | R3 Group | HeLa IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A498 IC₅₀ (µM) |

| DN1 | 4-methoxybenzyl | 4-methoxyphenyl | H | >50 | >50 | >50 |

| DN2 | 4-methoxybenzyl | 4-methoxyphenyl | 2,4,5-trifluorophenyl | 15.32 | 10.21 | 8.81 |

| DN3 | 4-methoxybenzyl | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | 5.12 | 3.45 | 2.11 |

| DN4 | 4-methoxybenzyl | 4-methoxyphenyl | N1-(3,4,5-trimethoxyphenyl) | 3.89 | 2.98 | 1.94 |

| Data adapted from a study on novel 4-oxobutanamide derivatives. nih.gov |

Similarly, computational studies on imidazodiazepine derivatives have shed light on the structural requirements for binding to various receptors. These studies have shown that modifications to different parts of the molecular scaffold, such as the ester and amide bioisosteres, can significantly alter binding affinities and selectivity for targets like the kappa opioid receptor (KOR) and GABAA receptors. mdpi.com For example, it was observed that larger hydrophobic groups at certain positions were a better fit for the KOR binding pocket than smaller substituents. mdpi.com

The table below illustrates the structure-activity relationships of a series of imidazodiazepine derivatives, showcasing how different functional groups influence their binding affinity.

| Compound ID | R1 Substituent | R2 Substituent | KOR Ki (nM) | MOR Ki (nM) | BZR Ki (nM) |

| GL-I-30 | Cyclopropyl | t-Butyl Ester | 27 | 1850 | 175 |

| GL-I-81 | Cyclopropyl | Oxadiazole | 45 | 2920 | 1100 |

| Analog 3 | Bromo | t-Butyl Ester | 35 | >10000 | 250 |

| Analog 4 | Acetylene | t-Butyl Ester | 60 | >10000 | 300 |

| Data adapted from a study on imidazodiazepine derivatives. mdpi.com |

In the context of designing analogs of this compound, these findings from related compound series are highly instructive. They suggest that systematic computational exploration of the chemical space around the core scaffold can lead to the discovery of new molecules with enhanced biological or material properties. For example, by varying the substituents on the aminium and ester groups, it is possible to modulate properties such as solubility, membrane permeability, and target-binding affinity. DFT calculations can be employed to predict the electronic properties, reactivity, and conformational preferences of designed analogs, thereby guiding the selection of the most promising candidates for synthesis and experimental evaluation.

The crystal structure analysis of related compounds, such as 2-(4-methoxyphenyl)-2-oxoethanaminium chloride, provides crucial geometric parameters and insights into intermolecular interactions that can be used to validate and refine computational models. researchgate.net Understanding the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the solid-state packing of these molecules is essential for designing crystalline materials with specific properties. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Function as a Key Intermediate in Complex Molecule Synthesis

Amino acid esters are recognized as crucial intermediates in the field of organic synthesis, particularly in medicinal chemistry and peptide synthesis. mdpi.com The hydrochloride salt form of these esters, including 4-Methoxy-4-oxobutan-1-aminium chloride, offers improved stability and handling properties while allowing for the ready use of the reactive amino and ester functionalities.

Nitrogen-containing heterocycles are foundational scaffolds in over 85% of all biologically active pharmaceuticals, making their synthesis a central theme in medicinal chemistry. nih.gov As a gamma-amino ester, this compound is a logical precursor for the synthesis of five-membered nitrogenous heterocycles. Intramolecular cyclization, typically under basic conditions to liberate the free amine, can lead to the formation of 2-pyrrolidinone, a common structural motif. While specific literature detailing this exact transformation for this compound is not prevalent, the chemical principles underlying such cyclizations are well-established for analogous gamma-amino acids and their esters.

The compound is explicitly identified as a reagent suitable for solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com It can be used to introduce a flexible gamma-amino acid (GABA) backbone into peptide chains, leading to the formation of peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation and unique conformational properties compared to their natural alpha-amino acid counterparts.

As the methyl ester of GABA, the compound serves as a prodrug form of this important inhibitory neurotransmitter. selleckchem.com The synthesis of various aliphatic and steroid esters of GABA has been explored to increase its ability to cross the blood-brain barrier, with the pharmacological activity dependent on the subsequent enzymatic hydrolysis to release GABA within the central nervous system. nih.gov This highlights the utility of this compound as a precursor for creating bioactive compounds designed to modulate GABAergic systems. nih.govnih.gov The regulation of GABA formation itself is a key area of study, with factors like glucagon-like peptide-1 (GLP-1) shown to stimulate its biosynthesis in pancreatic beta-cells. nih.gov

Role in the Development of Reagents and Catalysts

While this compound is primarily used as a structural building block, the broader class of simple ammonium (B1175870) salts has found utility in catalysis. For instance, ammonium chloride (NH₄Cl) in methanol (B129727) has been demonstrated as an inexpensive, eco-friendly, and effective acid- and metal-free catalyst system for the synthesis of quinoxalines at ambient temperatures. scielo.br This system's efficacy is attributed to the ability of ammonium chloride to activate carbonyl compounds through hydrogen bonding, promoting nucleophilic attack by amines. scielo.br Although no specific research has been identified that utilizes this compound directly as a catalyst, the precedent set by simpler ammonium halides suggests a potential, yet unexplored, role in related acid-catalyzed transformations.

Utilization in Polymer Chemistry and Material Science Contexts

The application of amino acid derivatives extends into polymer chemistry and materials science. mdpi.com The bifunctionality of this compound allows for its potential incorporation into polymer backbones or as pendant groups, modifying polymer properties.

In recent years, alkylammonium lead trihalide perovskites (ALHPs) have emerged as highly promising materials for photovoltaic applications. nih.gov However, these materials often suffer from instabilities related to proton defects. nih.gov this compound is structurally an alkylammonium halide, a class of compounds that is intensely researched for its role in enhancing the performance and stability of perovskite solar cells (PSCs).

Analogues, such as methylammonium (B1206745) chloride (MACl) and other volatile alkylammonium chlorides (RACl), are frequently used as additives in the perovskite precursor solution. nih.govmdpi.com Research indicates that these additives have profound effects on the crystallization process of the perovskite film, leading to significantly improved material quality and device performance.

Key research findings on the role of alkylammonium halide additives in perovskites are summarized below:

| Additive Type | Effect on Perovskite Film | Impact on Device Performance | Reference |

| Ionized Halides | Minimize proton defects and stabilize ALHP crystals. | Enables the development of more efficient and stable optoelectronic devices. | nih.gov |

| Volatile Alkylammonium Chlorides (RACl) | Control the δ-phase to α-phase transition rate, crystallinity, and surface morphology. | Facilitated fabrication of PSCs with a power-conversion efficiency of 26.08%. | nih.gov |

| Methylammonium Chloride (MACl) | Improves crystallization, reduces PbI₂ phase, suppresses defects, and enhances grain size. | Boosts power conversion efficiency of PSCs. | mdpi.com |

| Alkylammonium Cations (in 2D Tin Halide Perovskites) | Passivate A-site defects, promote ideal octahedral formation, and enhance structural stability. | Leads to superior field-effect mobility and on/off current ratios in FETs. | rsc.org |

Derivatization for Surface Modification and Interface Chemistry

The functional groups of this compound—a primary amine (accessible after deprotonation) and an ester—make it a suitable candidate for surface modification applications. The amine group can form covalent or non-covalent bonds with a variety of surfaces, including metal oxides or activated polymers, enabling the tethering of the molecule. The ester group can either remain as a terminal functionality, influencing surface properties like wettability, or it can be further hydrolyzed or reacted to attach other molecules. This potential for derivatization makes it a versatile tool for tuning the chemistry of interfaces, although specific studies employing this compound for this purpose are not yet widely reported.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards greener and more sustainable practices has put a spotlight on the synthesis of fundamental chemical compounds like 4-Methoxy-4-oxobutan-1-aminium chloride. Future research is increasingly focused on developing environmentally benign and efficient methods for its production, moving away from traditional synthetic routes that often involve harsh reagents and generate significant waste.

One of the most promising avenues is the adoption of biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have shown remarkable efficacy in catalyzing esterification and amidation reactions under mild, anhydrous conditions. nih.gov The application of such enzymatic methods to the synthesis of this compound could offer high yields and purity while minimizing the need for intensive purification steps. nih.gov Research into the direct amidation of esters using water as a green solvent presents another sustainable pathway. nih.gov This approach, which avoids the use of metals, bases, and other additives, is not only environmentally friendly but also atom-economical, as the byproducts can often be recovered and reused. nih.gov

The choice of solvent is another critical factor in green synthesis. The use of low-impact ethereal solvents like cyclopentyl methyl ether, which can form a positive azeotrope with water, facilitates reactions under Dean-Stark conditions, even with heterogeneous catalysts. mdpi.com Investigating the use of such solvents in the synthesis of this compound could significantly reduce the environmental footprint of its production.

Future research in this area will likely involve a multi-pronged approach, combining biocatalysis, green solvents, and innovative reaction conditions to create a truly sustainable synthetic process for this valuable compound. A comparative analysis of various sustainable methods is presented in the table below.

| Synthetic Method | Key Advantages | Potential Challenges |

| Enzymatic Synthesis (e.g., CALB) | High selectivity, mild reaction conditions, reduced byproducts. nih.gov | Enzyme stability and cost, need for anhydrous conditions. |

| Direct Amidation in Water | Metal-free, base-free, additive-free, atom-economical. nih.gov | May require specific substrates for high yields. |

| Green Solvents (e.g., CPME) | Reduced environmental impact, potential for catalyst recycling. mdpi.com | Solvent compatibility with all reaction components. |

This table provides a summary of potential sustainable synthetic methodologies applicable to this compound based on analogous reactions.

Discovery of Novel Reactivity and Unconventional Transformations

The inherent reactivity of the aminium salt and ester functionalities in this compound makes it a prime candidate for the discovery of novel chemical transformations. The aminium salt, in particular, is a unique precursor in amination reactions, offering high operability and diverse reaction modes. rsc.org Future research will likely explore its participation in unconventional reactions, moving beyond its traditional role as a simple amine surrogate.

One area of interest is its potential use in C-H amination reactions, a powerful tool for the direct introduction of nitrogen into organic molecules. researchgate.net The development of catalytic systems that can activate the C-H bonds of various substrates for reaction with this compound would represent a significant advancement in synthetic chemistry. Additionally, its role in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for exploration.

The ester group also offers opportunities for novel reactivity. For instance, its transformation into other functional groups through innovative catalytic processes could lead to the synthesis of a wide range of derivatives with unique properties. The development of methods for the direct conversion of the ester to other functionalities without the need for harsh reagents would be a particularly valuable contribution.

Advanced In Silico Screening for Structure-Reactivity Relationships

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its structure-reactivity relationships, guiding the rational design of new reactions and materials.

In silico techniques can be employed to model the interactions of the compound with various catalysts and substrates, predicting reaction outcomes and identifying optimal reaction conditions. researchgate.net This can significantly accelerate the discovery of novel transformations by reducing the need for extensive experimental screening. For example, computational analysis can be used to study the physiochemical properties of the compound and its derivatives, providing a basis for predicting their behavior in different chemical environments. researchgate.net

Furthermore, in silico methods are crucial for understanding the conformational preferences of molecules derived from this compound, which is particularly important for applications in areas like peptide synthesis and drug design. researchgate.net By simulating the behavior of these molecules, researchers can gain a deeper understanding of how their structure influences their biological activity and material properties. The table below outlines key parameters that can be investigated through in silico methods.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. uchicago.edu |

| Molecular Dynamics (MD) Simulations | Studying conformational changes and interactions with other molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or material properties of derivatives. |

This table highlights the potential applications of various in silico methods for studying this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. youtube.com For this compound, these technologies offer the potential for more efficient, scalable, and safer synthetic processes.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, provides numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov The synthesis of esters and amides, key transformations involving this compound, has been successfully demonstrated in flow reactors. nih.govacs.org Future research will likely focus on developing continuous flow processes for the multi-step synthesis of complex molecules derived from this building block.

Automated synthesis platforms, which combine robotics, software, and analytical tools, can further accelerate the research and development process. youtube.com These platforms can be used to rapidly screen a wide range of reaction conditions, identify optimal synthetic routes, and produce libraries of compounds for biological or materials screening. The application of such platforms to the chemistry of this compound could lead to the rapid discovery of new applications for this versatile compound.

Exploration in Novel Functional Materials and Supramolecular Assemblies

The unique bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel functional materials and supramolecular assemblies. The primary amine and ester groups can be readily modified to introduce a wide range of functionalities, leading to materials with tailored properties.

One exciting area of research is the use of amino acid-based monomers, like this compound, in the synthesis of well-defined polymers. yamagata-u.ac.jp These polymers can be designed to have specific properties, such as stimuli-responsiveness or biocompatibility, making them suitable for applications in drug delivery, tissue engineering, and diagnostics. nih.govacs.org The ability to precisely control the structure and composition of these polymers is key to achieving the desired functionality. yamagata-u.ac.jp